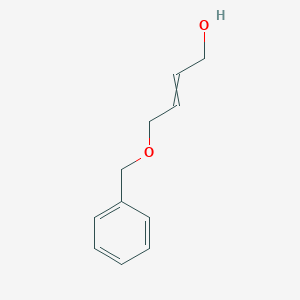

4-Benzyloxy-2-buten-1-ol

描述

Significance as a Strategic Synthetic Intermediate

4-Benzyloxy-2-buten-1-ol is widely utilized as an intermediate in the synthesis of more complex organic structures. The presence of both a hydroxyl group and a benzyl (B1604629) ether allows for selective chemical modifications. The benzyloxy group can function as a protecting group for the alcohol at one end of the molecule, which can later be removed under specific conditions to reveal a reactive site for further transformations. This adaptability makes it a valuable component in multi-step synthetic pathways. For instance, it is a precursor in the synthesis of compounds like cis-4-benzyloxybuten-2-ylamine through reactions such as the Mitsunobu reaction. lookchem.com

Structural Features and Stereochemical Considerations

The geometry of the double bond and the potential for chirality are critical aspects of this compound's structure, profoundly influencing its reactivity and application in stereoselective synthesis.

The IUPAC name for the cis isomer is (Z)-4-(phenylmethoxy)but-2-en-1-ol, which specifies the Z-configuration of the double bond between the second and third carbon atoms. nih.gov This specific arrangement is crucial in synthetic strategies where the spatial orientation of substituents is critical to the desired outcome. The Z-isomer is often used in reactions where this geometry directs the stereochemical course of subsequent transformations. oup.com For example, it is a key starting material in the Sharpless asymmetric epoxidation to produce specific epoxy alcohol synthons. oup.com Synthesis of the (Z)-isomer can be achieved through methods like the partial hydrogenation of 4-benzyloxy-2-butyn-1-ol using a Lindlar catalyst, which favors the formation of the cis double bond.

While this compound itself is not chiral, it is frequently employed as a prochiral substrate in asymmetric synthesis to generate chiral molecules. clockss.org The allylic alcohol moiety is a key feature that allows for enantioselective reactions. A prominent example is the Sharpless asymmetric epoxidation, where the use of chiral catalysts directs the epoxidation of the double bond to produce enantiomerically enriched epoxy alcohols. oup.comclockss.org These chiral epoxides are versatile intermediates for the synthesis of a wide variety of enantiomerically pure compounds. clockss.org The determination of enantiomeric purity of the resulting products is often achieved through techniques like NMR analysis of derivatives made with chiral resolving agents, such as Mosher's acid chloride (MTPA-Cl). clockss.org

Structure

2D Structure

3D Structure

属性

分子式 |

C11H14O2 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC 名称 |

4-phenylmethoxybut-2-en-1-ol |

InChI |

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2 |

InChI 键 |

CGLJRLXTVXHOLX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COCC=CCO |

产品来源 |

United States |

Synthetic Methodologies for 4 Benzyloxy 2 Buten 1 Ol and Its Stereoisomers

Established Reaction Protocols

Established methods for synthesizing 4-benzyloxy-2-buten-1-ol often rely on well-known organic reactions that provide reliable access to the target compound. These protocols are foundational in the production of this chemical intermediate.

Mitsunobu Reaction as a Primary Synthetic Route

The Mitsunobu reaction stands out as a primary and frequently utilized method for the synthesis of this compound and its derivatives. lookchem.comwikipedia.org This reaction facilitates the conversion of an alcohol into various other functional groups, including the ether linkage present in the target molecule, under mild conditions. wikipedia.orgnih.gov The reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon, a feature that is critical in stereoselective synthesis. organic-chemistry.orgbeilstein-journals.org

The efficiency of the Mitsunobu reaction is highly dependent on the reagent system employed. The classic combination includes a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, which then activates the alcohol for nucleophilic substitution. organic-chemistry.org

Optimization of this system is crucial for maximizing yield and minimizing side products. For instance, the stoichiometry of the reagents plays a significant role. In some cases, an excess of the phosphine and azodicarboxylate is used to drive the reaction to completion. orgsyn.orgorgsyn.org However, in other instances, a minimal amount of the azodicarboxylate is preferred, especially if the product is unstable towards the reagent. orgsyn.org The order of reagent addition can also influence the outcome of the reaction. scribd.com

Researchers have also explored variations of the standard reagents to simplify purification and improve reaction efficiency. This includes using resin-bound triphenylphosphine or alternative azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), which allows for easier removal of byproducts. wikipedia.org Phosphorane ylides, which combine the functions of the phosphine and azodicarboxylate into a single reagent, have also been developed. wikipedia.org

A specific example from a synthetic procedure involves dissolving the alcohol, a nucleophile, and triphenylphosphine in a suitable solvent like a toluene-THF mixture, cooling the solution, and then adding DEAD dropwise to control the reaction temperature. orgsyn.orgorgsyn.org

Table 1: Reagent Systems in Mitsunobu Reaction for this compound Synthesis

| Reagent | Typical Role | Optimization Considerations | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Phosphine source, activates the alcohol | Can be used in excess; resin-bound versions simplify workup. | wikipedia.org |

| Diethyl Azodicarboxylate (DEAD) | Azodicarboxylate, oxidant | Stoichiometry is key; can be replaced by DIAD or DCAD for easier purification. | wikipedia.orgorgsyn.org |

| Toluene (B28343)/THF | Solvent | A common solvent mixture providing good solubility for reagents. | orgsyn.orgorgsyn.org |

The choice of starting materials is fundamental to the successful synthesis of this compound. A common and direct precursor is cis-2-butene-1,4-diol. In this approach, one of the hydroxyl groups of the diol is selectively protected with a benzyl (B1604629) group. The Mitsunobu reaction is well-suited for this selective monobenzylation.

Another key precursor is benzyl bromide, which serves as the source of the benzyl group that forms the ether linkage with the butenol (B1619263) backbone. The reaction involves the nucleophilic attack of the alcohol on the activated complex formed from the phosphine and azodicarboxylate, leading to the displacement of the hydroxyl group and formation of the desired benzyl ether.

Stereoselective Reduction Strategies

Stereoselective reduction reactions offer an alternative and powerful approach to control the geometry of the double bond in this compound, allowing for the specific synthesis of either the cis (Z) or trans (E) isomer.

The partial hydrogenation of an alkynyl precursor, specifically 4-benzyloxy-2-butyn-1-ol, is a widely used method to produce the cis isomer of this compound. This reaction involves the addition of hydrogen across the alkyne's triple bond, which is stopped at the alkene stage.

The key to achieving high selectivity for the cis isomer lies in the choice of the catalyst. A Lindlar catalyst, which is a "poisoned" palladium catalyst (typically palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is commonly employed for this transformation. The catalyst's reduced activity prevents over-reduction to the corresponding saturated alcohol, 4-benzyloxy-1-butanol. The reaction conditions, such as solvent polarity and catalyst loading, can influence the yield and purity of the product, with yields often ranging from 60-75%. Purification by column chromatography is typically necessary to remove any trans-isomer byproduct.

Table 2: Catalysts for Partial Hydrogenation

| Catalyst | Precursor | Product Isomer | Key Features | Reference |

|---|---|---|---|---|

| Lindlar Catalyst (Pd/CaCO₃, poisoned) | 4-benzyloxy-2-butyn-1-ol | cis-4-Benzyloxy-2-buten-1-ol | Provides high stereoselectivity for the cis alkene. | |

| Lithium Aluminum Hydride (LiAlH₄) | Arylacetylenes (derivatives of 4-benzyloxy-2-butyn-1-ol) | trans-Allylic Alcohols | Reduces the alkyne to a trans alkene. | clockss.org |

Another synthetic strategy involves the stereoselective reduction of a conjugated enone. For example, the reduction of (Z)-4-benzyloxy-2-butenal with a reducing agent like sodium borohydride (B1222165) in ethanol (B145695) can yield (E)-4-benzyloxy-2-buten-1-ol. prepchem.com The Luche reduction, which uses a mixture of a lanthanide chloride (like cerium chloride) and sodium borohydride, is particularly effective for the 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols, often with high selectivity. chemie-brunschwig.ch This method can be advantageous as it often proceeds under mild conditions and can be highly chemoselective. chemie-brunschwig.ch

Selective Protection of Diols

One common strategy for synthesizing cis-4-benzyloxy-2-buten-1-ol (B3285716) involves the selective protection of a diol. This approach starts with cis-2-butene-1,4-diol. Through a controlled reaction, one of the two hydroxyl groups is selectively protected with a benzyl group. This is typically achieved by reacting the diol with benzyl bromide in the presence of a base. whiterose.ac.uk Another method involves using sodium hydride (NaH), benzyl chloride (BnCl), and n-butylammonium iodide (n-Bu4NI) in a mixture of tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO), which can yield the desired monobenzylated product in significant amounts. whiterose.ac.uk The use of milder bases like silver oxide (Ag2O) can also facilitate selective protection, particularly when trying to differentiate between hydroxyl groups of similar reactivity. organic-chemistry.org

For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed for protection under acidic conditions. organic-chemistry.org A more recent development involves the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. organic-chemistry.org

Advanced Stereocontrol in Synthesis

Achieving high levels of stereocontrol is crucial for the synthesis of specific stereoisomers of this compound, which are often required for the synthesis of complex target molecules.

Regioselective Approaches in Alkene and Alcohol Functionalization

Regioselective reactions are key to functionalizing the alkene and alcohol components of the butene backbone with precision. For instance, the regioselective opening of epoxide rings derived from 4-benzyloxy-cis-2-buten-1-ol can be achieved using organocuprates like dimethylcuprate (Me2CuLi). ias.ac.in This allows for the introduction of a methyl group at a specific carbon atom of the former epoxide.

Furthermore, the functionalization of the double bond can be controlled. For example, an enantiocontrolled synthesis of phytol (B49457) has been established using (E)-4-benzyloxy-2-buten-1-ol as a starting material. researchgate.net Hydrosilylation, catalyzed by ruthenium complexes, offers another avenue for regioselective functionalization of the alkyne precursors to these butenols, creating vinylsilanes that can be further transformed. nih.gov

Enantioselective Preparation Techniques

To obtain enantiomerically pure forms of this compound and its derivatives, enantioselective techniques are employed. These methods are critical for producing chiral molecules with a specific three-dimensional arrangement.

Enzymatic kinetic resolution is a powerful tool for separating enantiomers. In the case of cis-4-benzyloxy-2,3-epoxybutanol, a derivative of this compound, lipases are commonly used. orcid.orgoszk.hu These enzymes selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, Amano Lipase PS and Lipozyme TL IM have shown high selectivity in the acetylation of one enantiomer using vinyl acetate, allowing for the separation of the resulting acetate from the unreacted alcohol. wiley.com The efficiency of this resolution is often described by the enantiomeric ratio (E), which quantifies the enzyme's selectivity. ntnu.no This method has been shown to be scalable and efficient for producing optically active epoxybutanol derivatives. orcid.orgtib.eubme.hu

| Enzyme | Acyl Donor | Outcome | Reference |

| Amano Lipase PS | Vinyl Acetate | High selectivity in kinetic resolution | wiley.com |

| Lipozyme TL IM | Vinyl Acetate | High selectivity in kinetic resolution | wiley.com |

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. scribd.comresearchgate.net This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net By choosing either (+)-DET or (-)-DET, chemists can selectively produce one of the two possible epoxide enantiomers. acs.org This method has been successfully applied to the synthesis of stereoisomers of this compound, providing a versatile synthon for further chemical transformations. oup.com The resulting epoxides are valuable intermediates as their three-membered rings can be opened stereo- and regioselectively by various nucleophiles. researchgate.net

The use of chiral catalysts and auxiliaries is fundamental to inducing stereoselectivity in the synthesis of this compound and its derivatives. In the Sharpless epoxidation, the chiral tartrate acts as a chiral ligand, directing the stereochemical outcome of the reaction. researchgate.net

Beyond epoxidation, other reactions benefit from chiral catalysts. For example, chiral Schiff base complexes with metals like chromium(III) have been used to catalyze hetero-Diels-Alder reactions with high enantioselectivity. sfu.ca Similarly, chiral auxiliaries can be attached to the substrate to direct the stereochemistry of subsequent reactions, such as alkylations and cycloadditions, and are then removed. sfu.casumitomo-chem.co.jp The development of new chiral ligands and catalysts continues to be an active area of research to improve the efficiency and selectivity of these asymmetric syntheses. nih.gov

Scalability and Process Development Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its stereoisomers presents a distinct set of challenges that necessitate careful process development and optimization. While numerous methods are effective for preparing gram quantities in a research setting, not all are amenable to pilot-plant or commercial-scale manufacturing due to factors such as cost, safety, and operational complexity. sumitomo-chem.co.jpwhiterose.ac.ukacs.org

Key considerations in developing a scalable synthesis include the choice of starting materials and reagents, reaction conditions, process efficiency, and purification methods. For instance, syntheses that rely on expensive or hazardous reagents such as lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H), or highly toxic thallium salts are often disfavored for large-scale operations. sumitomo-chem.co.jpwhiterose.ac.ukbg.ac.rs Similarly, reactions requiring cryogenic temperatures or extensive chromatographic purification can be difficult and costly to implement on an industrial scale. whiterose.ac.ukacs.orgdeadnet.se

A significant challenge in scaling up the synthesis of this compound is maintaining stereochemical integrity. The (Z)- and (E)-isomers are crucial intermediates for different target molecules, and their stereoselective preparation is paramount. researchgate.net Methods that provide high stereoselectivity at the laboratory scale, such as reductions with specific catalysts like Lindlar's catalyst for the (Z)-isomer, must be robust enough to perform consistently in large reactors.

The table below outlines a comparison of reagents often used in laboratory settings versus those more suitable for scalable production.

| Reaction Type | Common Lab-Scale Reagent | Potential Scalable Alternative | Rationale for Change |

|---|---|---|---|

| Reduction of Ester/Aldehyde | LiAlH4, DIBAL-H sumitomo-chem.co.jpbg.ac.rs | Sodium borohydride (NaBH4) prepchem.com | Improved safety profile, lower cost, milder reaction conditions. |

| Coupling/Activation | Thallium(I) carbonate (Tl2CO3) whiterose.ac.uk | Palladium catalysts (e.g., Pd(PPh3)4) with alternative bases whiterose.ac.uk | Avoids highly toxic heavy metal reagents. |

| Base for Deprotonation | Lithium diisopropylamide (LDA) sumitomo-chem.co.jp | Sodium hydride (NaH), Potassium carbonate (K2CO3) whiterose.ac.ukorgsyn.org | Lower cost, easier handling on a large scale, less cryogenic cooling required. |

| Purification | Silica Gel Chromatography whiterose.ac.uknii.ac.jp | Crystallization, Distillation, Extraction orgsyn.orgsciencemadness.org | Chromatography is often impractical and costly for multi-kilogram quantities. |

One documented case of process optimization involved the synthesis of a key precursor to the alkaloid CAT3, where a pilot-plant scale preparation was successfully validated. rsc.org This work highlighted the importance of substituent effects on maintaining stereochemistry during the synthesis. Another example is the large-scale synthesis of (R)-benzyl 4-hydroxy-2-pentynoate, where reaction temperature was identified as a critical parameter. acs.org Lithiation had to be conducted below -25 °C to prevent significant decomposition of the intermediate. acs.org

The following table summarizes findings from a study on optimizing the lithiation step, demonstrating the critical effect of temperature on impurity formation.

| Reaction Temperature (°C) | Observed Impurity Level (%) | Conclusion |

|---|---|---|

| Below -25 | Trace | Intermediate is stable; optimal condition for minimizing decomposition. acs.org |

| -15 | 5 | Decomposition becomes noticeable as temperature increases. acs.org |

| 0 | 45 | Significant decomposition occurs, rendering the process inefficient. acs.org |

Furthermore, route selection is fundamental. An improved synthesis of a bromo-diene alcohol intermediate for a natural product synthesis was devised specifically to circumvent a low-yielding step and the use of large quantities of thallium salts. whiterose.ac.uk The initial route gave a poor yield and was not amenable to scale-up. The revised, multi-step process, starting from cis-buten-1,4-diol, ultimately proved more efficient and practical for producing multi-gram quantities. whiterose.ac.uk This underscores the principle that for process development, the most direct route is not always the most efficient or scalable one.

Chemical Reactivity and Derivatization of 4 Benzyloxy 2 Buten 1 Ol

Transformations Involving the Hydroxyl Moiety

The primary hydroxyl group in 4-benzyloxy-2-buten-1-ol is a versatile functional handle that allows for a variety of chemical transformations. These reactions are crucial for the elaboration of this building block into more complex molecular architectures.

Oxidative Processes

The oxidation of the primary alcohol functionality in this compound can be selectively controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of this compound to its corresponding aldehyde, (2Z)-4-(benzyloxy)but-2-enal, is a key transformation. Due to the sensitivity of the allylic alcohol and the potential for over-oxidation, mild and selective oxidizing agents are required. The Dess-Martin periodinane (DMP) is a preferred reagent for this conversion due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of other functional groups. wikipedia.orgorgsyn.org The reaction is typically carried out in chlorinated solvents like dichloromethane. wikipedia.org Benzylic and allylic alcohols are known to react faster than saturated alcohols with DMP. wikipedia.org

The resulting aldehyde, (2Z)-4-(benzyloxy)but-2-enal, is a valuable intermediate that can be further derivatized. For instance, it can be converted to its corresponding oxime, (2Z)-4-(benzyloxy)but-2-enal oxime. The synthesis of this oxime has been reported, highlighting the utility of the initial oxidation product. researchgate.net

| Reactant | Reagent | Product | Key Features |

| cis-4-Benzyloxy-2-buten-1-ol (B3285716) | Dess-Martin Periodinane (DMP) | (Z)-4-(Benzyloxy)but-2-enal | Mild, selective oxidation to the aldehyde. wikipedia.orgorgsyn.org |

| (Z)-4-(Benzyloxy)but-2-enal | Hydroxylamine Hydrochloride | (Z)-4-(Benzyloxy)but-2-enal oxime | Formation of the oxime derivative. researchgate.net |

Further oxidation of this compound leads to the formation of the corresponding carboxylic acid, 4-(benzyloxy)but-2-enoic acid. This transformation requires stronger oxidizing agents than those used for the preparation of the aldehyde. Reagents such as chromium trioxide and potassium permanganate (B83412) are commonly employed for the oxidation of primary alcohols to carboxylic acids. organic-chemistry.orgmasterorganicchemistry.com

The choice of oxidant and the control of reaction conditions are critical to ensure the complete oxidation of the alcohol to the carboxylic acid without cleaving the carbon-carbon double bond or affecting the benzyl (B1604629) ether.

Dess-Martin Periodinane (DMP): As previously mentioned, DMP is a highly effective reagent for the selective oxidation of primary alcohols to aldehydes. wikipedia.orgorgsyn.org Its advantages include mild conditions and high yields. wikipedia.org The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate. wikipedia.org

Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. masterorganicchemistry.com The reaction conditions, such as temperature and pH, must be carefully controlled to prevent unwanted side reactions, including the potential for cleavage of the double bond under harsh conditions (e.g., hot, acidic KMnO₄). ualberta.cayoutube.comquora.com

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of chromic acid (H₂CrO₄) generated in situ, is another strong oxidizing agent for converting primary alcohols to carboxylic acids. organic-chemistry.org A catalytic method using CrO₃ with a stoichiometric oxidant like periodic acid in wet acetonitrile (B52724) has been reported to be effective for this transformation, proceeding in excellent yield. organic-chemistry.org

| Oxidizing Agent | Product | Typical Conditions |

| Dess-Martin Periodinane | Aldehyde | Room temperature, neutral pH, chlorinated solvent. wikipedia.orgorgsyn.org |

| Potassium Permanganate | Carboxylic Acid | Requires careful control of conditions to avoid over-oxidation. masterorganicchemistry.com |

| Chromium Trioxide | Carboxylic Acid | Often used as chromic acid or in catalytic systems. organic-chemistry.org |

Reductive Transformations to Saturated Analogs (e.g., cis-4-Benzyloxybutanol)

While the primary focus is often on the reactivity of the hydroxyl group, the double bond in this compound can also undergo transformation. Catalytic hydrogenation can be employed to reduce the carbon-carbon double bond, leading to the corresponding saturated alcohol, 4-benzyloxybutanol. This reaction would typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. It is important to select conditions that selectively reduce the alkene without causing hydrogenolysis of the benzyl ether protecting group. The synthesis of the starting material, cis-4-benzyloxy-2-buten-1-ol, itself often involves the partial hydrogenation of 4-benzyloxy-2-butyn-1-ol using a Lindlar catalyst to ensure the cis stereochemistry of the double bond.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A prominent example is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to other functional groups with inversion of configuration. Specifically, cis-4-benzyloxy-2-buten-1-ol has been used in the synthesis of cis-4-benzyloxybuten-2-ylamine via the Mitsunobu reaction. sigmaaldrich.comlookchem.com This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for substitution by a nucleophile, in this case, a source of ammonia (B1221849) or an amine equivalent. researchgate.net

Mitsunobu Reactions for Diverse Functional Group Introductions

The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups. organic-chemistry.orgnih.gov This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool in stereoselective synthesis. organic-chemistry.orgnih.gov In the context of this compound, the primary alcohol moiety is amenable to substitution via the Mitsunobu reaction, allowing for the introduction of diverse functionalities.

The reaction is typically carried out using a phosphine (B1218219), such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov The phosphine and azodicarboxylate activate the alcohol, forming a reactive alkoxyphosphonium salt. researchgate.net This intermediate is then susceptible to nucleophilic attack by a suitable pronucleophile, leading to the desired substitution product.

A broad range of nucleophiles can be employed in the Mitsunobu reaction, enabling the synthesis of a wide array of derivatives from this compound. nih.gov For instance, carboxylic acids can be used to form esters, while phthalimide (B116566) can serve as a nitrogen source for the synthesis of primary amines after subsequent deprotection. organic-chemistry.org Other nucleophiles such as phenols, thiols, and even some active methylene (B1212753) compounds can also be utilized, leading to the formation of ethers, thioethers, and carbon-carbon bonds, respectively. organic-chemistry.orgorganic-synthesis.com

Table 1: Examples of Functional Group Introductions via Mitsunobu Reaction

| Nucleophile | Product Functional Group |

| Carboxylic Acid | Ester |

| Phthalimide | N-Alkylation (precursor to amine) |

| Phenol/Alcohol | Ether |

| Thiol | Thioether |

| Diphenylphosphoryl azide (B81097) (DPPA) | Azide |

It is important to note that the choice of nucleophile is critical, and it should generally be acidic enough to protonate the azodicarboxylate reagent to avoid side reactions. organic-chemistry.org

Conversion to Amines (e.g., cis-4-benzyloxybuten-2-ylamine)

A significant application of the Mitsunobu reaction with this compound is its conversion to amines, such as cis-4-benzyloxybuten-2-ylamine. lookchem.com This transformation is valuable as chiral amine-containing structures are important motifs in many pharmaceutical compounds. lookchem.com

The synthesis of cis-4-benzyloxybuten-2-ylamine from cis-4-benzyloxy-2-buten-1-ol can be achieved through a two-step sequence involving an initial Mitsunobu reaction followed by a deprotection step. organic-chemistry.orglookchem.com In the first step, a nitrogen nucleophile like phthalimide is used in the Mitsunobu reaction to install the nitrogen atom. organic-chemistry.org The resulting N-alkylated phthalimide can then be cleaved, typically by treatment with hydrazine, to release the desired primary amine. organic-chemistry.org

Alternatively, other nitrogen sources can be employed. For example, the use of diphenylphosphoryl azide (DPPA) as the nucleophile in the Mitsunobu reaction yields an azide. organic-synthesis.com This azide can then be reduced to the corresponding amine, for instance, through a Staudinger reaction. organic-chemistry.org

Reactions at the Olefinic Double Bond

Epoxidation Reactions

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, making it a reactive site for epoxidation. thieme-connect.de Epoxidation involves the addition of an oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane. libretexts.orglibretexts.org Epoxides are valuable synthetic intermediates due to their high reactivity, which allows for regio- and stereospecific ring-opening reactions to introduce a variety of functional groups. thieme-connect.denih.gov

Formation of Chiral Epoxy Alcohols

The epoxidation of allylic alcohols like this compound can be performed using various reagents, with peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. libretexts.orglibretexts.org This reaction is a type of electrophilic epoxidation where the alkene attacks an electrophilic oxygen atom of the peroxy acid. thieme-connect.de

A key aspect of the epoxidation of this compound is the potential to form chiral epoxy alcohols. nih.gov Since this compound is a prochiral molecule, its epoxidation can lead to the formation of enantiomerically enriched products if a stereoselective method is employed. Chiral epoxides are highly sought-after building blocks in the synthesis of complex, biologically active molecules. thieme-connect.denih.gov

Stereoselective Epoxidation Methodologies

One of the most reliable and widely used methods for the asymmetric epoxidation of allylic alcohols is the Sharpless asymmetric epoxidation. thieme-connect.denih.gov This method utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. thieme-connect.de The choice of the enantiomer of DET, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of the two possible enantiomers of the epoxy alcohol with high enantioselectivity (often >90% ee). thieme-connect.de

The Sharpless epoxidation is highly chemoselective for the allylic double bond, meaning it will selectively oxidize this bond even in the presence of other carbon-carbon double or triple bonds within the molecule. nih.gov This high degree of predictability and selectivity makes it a powerful tool for the synthesis of chiral unsaturated epoxy alcohols from precursors like this compound. nih.govresearchgate.net

Table 2: Key Reagents in Sharpless Asymmetric Epoxidation

| Reagent | Role |

| Titanium(IV) isopropoxide | Catalyst |

| Diethyl tartrate (DET) | Chiral ligand |

| tert-Butyl hydroperoxide (TBHP) | Oxidant |

Hydrogenation and Related Reductive Processes

The olefinic double bond in this compound and its derivatives can be reduced through hydrogenation. This process typically involves the addition of hydrogen across the double bond in the presence of a metal catalyst, converting the alkene to an alkane.

In the case of this compound, hydrogenation of the double bond would yield 4-benzyloxy-1-butanol. The choice of catalyst is crucial to achieve selective reduction of the carbon-carbon double bond without affecting other functional groups, such as the benzyl ether protecting group. Catalysts like palladium on carbon (Pd/C) are commonly used for such transformations.

It is also important to consider the stereochemistry of the starting material. For instance, the hydrogenation of cis-4-benzyloxy-2-buten-1-ol, which can be synthesized by the partial hydrogenation of 4-benzyloxy-2-butyn-1-ol using a Lindlar catalyst, would lead to the saturated alcohol.

Benzyloxy Ether Cleavage and Manipulation

Selective Deprotection Methodologies

The most prevalent method for cleaving benzyl ethers is palladium-catalyzed hydrogenolysis. organic-chemistry.org This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is efficient and generally clean, affording the deprotected alcohol and toluene (B28343) as the byproduct. organic-chemistry.org The reaction conditions can often be mild, proceeding at room temperature and atmospheric pressure of hydrogen.

Transfer hydrogenolysis offers a safer alternative to using hydrogen gas. In this method, a hydrogen donor molecule is used to provide the necessary hydrogen. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene. organic-chemistry.orgjk-sci.com For example, palladium on carbon in the presence of formic acid provides a rapid and simple means of removing O-benzyl groups. organic-chemistry.org

While hydrogenolysis is widely used, it is not always compatible with other functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some other protecting groups. jst.go.jp In such cases, alternative methods for benzyl ether cleavage are required.

Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Another approach involves oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org

For more specific and milder deprotection, substituted benzyl ethers are often employed. For instance, a p-methoxybenzyl (PMB) ether can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org The electron-donating methoxy (B1213986) group facilitates this oxidative cleavage. organic-chemistry.org While simple benzyl ethers are generally stable to DDQ, recent methods have shown that their cleavage can be achieved under photoirradiation in the presence of DDQ. organic-chemistry.org

The selection of the appropriate deprotection strategy is a critical aspect of synthetic planning, ensuring the desired transformation occurs without affecting other sensitive parts of the molecule.

Applications of 4 Benzyloxy 2 Buten 1 Ol As a Versatile Chiral Building Block

General Utility in Complex Molecule Synthesis

The strategic importance of cis-4-Benzyloxy-2-buten-1-ol (B3285716) in the synthesis of complex molecules lies in the distinct reactivity of its functional groups. The molecule serves as a prochiral precursor, meaning it can be converted into a chiral molecule in a single, highly controlled stereoselective step. This characteristic is fundamental for the construction of enantiomerically pure complex molecules.

The primary alcohol is amenable to various transformations, such as oxidation to form aldehydes or carboxylic acids. Furthermore, the allylic alcohol moiety is a key feature, enabling cornerstone reactions like the Sharpless asymmetric epoxidation. This reaction converts the alkene into a chiral epoxide with high predictability and enantioselectivity, providing access to enantiomerically enriched building blocks crucial for asymmetric synthesis. The compound's reactive functional groups also allow it to participate in other significant reactions, such as the Mitsunobu reaction, to form new compounds with diverse properties and applications. lookchem.com This versatility allows for the construction of diverse and complex molecular scaffolds.

Table 1: Key Synthetic Transformations of 4-Benzyloxy-2-buten-1-ol

| Transformation | Reagents/Reaction Type | Resulting Intermediate | Significance |

|---|---|---|---|

| Epoxidation | Sharpless Asymmetric Epoxidation | Chiral Epoxide | Provides enantiomerically pure building blocks for complex chiral molecules. |

| Amination | Mitsunobu Reaction | cis-4-Benzyloxybuten-2-ylamine | Grants access to valuable chiral amine-containing structures. lookchem.com |

| Oxidation | Standard Oxidizing Agents | Aldehyde or Carboxylic Acid | Creates versatile intermediates for further C-C bond formation. |

| Phosphorylation | Pudovik Reaction (on the aldehyde) | Hydroxy Phosphonates | Introduces phosphorus-containing moieties. |

Applications in Pharmaceutical Intermediate Development

This compound is a recognized intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its unique structure facilitates the formation of new chemical bonds, enabling the creation of novel molecules with potential therapeutic properties. lookchem.com The chemical reactivity of the compound makes it a valuable precursor for diverse molecular scaffolds used in the pharmaceutical industry.

One of its key applications is in the synthesis of chiral amines. Via the Mitsunobu reaction, the alcohol group can be converted to an amine, yielding cis-4-benzyloxybuten-2-ylamine. lookchem.com Chiral amines are a ubiquitous feature in many pharmaceutical drugs. Another critical application is its use in Sharpless asymmetric epoxidation, which produces chiral epoxides. These epoxides are highly valuable intermediates for the enantioselective synthesis of a wide array of pharmaceutical targets.

Table 2: Pharmaceutical Relevance of Intermediates from this compound

| Intermediate | Synthetic Route | Importance in Pharmaceuticals |

|---|---|---|

| Chiral Epoxides | Sharpless Asymmetric Epoxidation | Core structural units in numerous complex, enantiomerically pure active pharmaceutical ingredients (APIs). |

| Chiral Amines | Mitsunobu Reaction | Precursors to a vast range of bioactive molecules and APIs containing essential nitrogen functional groups. lookchem.com |

Precursor in the Synthesis of Drug Candidates

This compound functions as a crucial precursor in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both an allylic alcohol and a protected primary alcohol, allows for selective chemical modifications, leading to the creation of novel molecules with therapeutic potential. lookchem.com

One key application is its role as a starting material for more complex chiral molecules. The compound can be transformed into enantiomerically enriched building blocks, which are fundamental to the development of single-enantiomer drugs. A primary synthetic route involves its conversion to other useful intermediates. For instance, through the Mitsunobu reaction, this compound is used to synthesize cis-4-benzyloxybuten-2-ylamine. lookchem.com This resulting amine is a valuable component for building a variety of more complex pharmaceutical compounds. lookchem.com

Development of Targeted Pharmaceutical Agents

The development of targeted pharmaceutical agents often relies on precursors that allow for precise structural modifications to achieve high binding affinity and selectivity for a specific biological target. While direct applications of this compound are noted, a closely related precursor, 4-benzyloxy-2-butyn-1-ol, provides a clear example of how this chemical scaffold is used to design targeted inhibitors. nih.gov Notably, this compound is the direct hydrogenation product of this butynol (B8639501) precursor, linking it closely to these targeted applications.

Research has focused on designing derivatives of 4-benzyloxy-1-phenylbut-2-yn-1-ol as inhibitors of the 5-lipoxygenase (5-LOX) enzyme. nih.gov 5-LOX is a critical enzyme in the leukotriene inflammatory pathway, making it a key target for anti-inflammatory drugs. Using structure-based drug design, researchers have developed a series of compounds intended to interact with hydrophobic sites within the 5-LOX active site. This rational design approach led to the synthesis of potent and specific inhibitors. nih.gov

The most effective compounds from this research, labeled 4j and 4k, demonstrated significant inhibitory activity and also showed potent cytotoxic effects against several cancer cell lines, including COLO-205 (colon), MDA-MB-231 (breast), and HepG2 (liver), while showing no effect on normal cell lines. nih.gov

Intermediates in the Synthesis of Compounds with Reported Anti-inflammatory Properties

Building on its role in developing targeted agents, the 4-benzyloxy butanol scaffold is integral to synthesizing intermediates for compounds with demonstrated anti-inflammatory properties. The aforementioned research into 5-LOX inhibitors provides specific, data-driven examples of this application. nih.gov

The synthesis of these inhibitors from the parent alkyne, 4-benzyloxy-2-butyn-1-ol, underscores the utility of this chemical framework. The partial hydrogenation of this alkyne using a Lindlar catalyst is a standard method to produce cis-4-Benzyloxy-2-buten-1-ol, placing the butenol (B1619263) directly in the synthetic pathway toward such anti-inflammatory agents.

Detailed biochemical assays confirmed the anti-inflammatory potential of the synthesized derivatives. The inhibitory activity against 5-LOX was quantified, with the most promising compound exhibiting inhibition at the micromolar level. Further in-vivo studies demonstrated a protective effect in a mouse model of Acute Lung Injury (ALI) induced by lipopolysaccharides, confirming the anti-inflammatory efficacy of the molecular design. nih.gov

| Compound ID | Target | Reported IC50 Value | Therapeutic Potential |

| 4k | 5-Lipoxygenase (5-LOX) | 8 μM | Anti-inflammatory, Anti-cancer |

| 4j | 5-Lipoxygenase (5-LOX) | Not specified, but noted for potent cytotoxic effects | Anti-inflammatory, Anti-cancer |

This table presents data for derivatives of the closely related precursor, 4-(benzyloxy)-1-phenylbut-2-yn-1-ol. nih.gov

Contributions to Agrochemical Synthesis

This compound is cited as a versatile intermediate for the synthesis of complex molecules with applications in the agrochemical industry. The chemical reactivity of the compound makes it a suitable building block for creating new active ingredients. However, specific examples of commercial or developmental agrochemicals, such as fungicides, herbicides, or insecticides, derived directly from this compound are not detailed in publicly available scientific literature. Its role is categorized generally as a key intermediate for building diverse molecular scaffolds.

Utilization in Specialty Polymer and Resin Development

While this compound possesses functional groups (a hydroxyl group and a double bond) that could theoretically be utilized in polymerization reactions, there is no significant body of research or patents indicating its application in the development of specialty polymers or resins. Searches of chemical and material science literature did not yield specific examples of its use as a monomer or cross-linking agent in this field.

Advanced Catalytic Strategies and Mechanistic Insights in 4 Benzyloxy 2 Buten 1 Ol Chemistry

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The principles of organocatalysis are broadly applicable to substrates like 4-benzyloxy-2-buten-1-ol, enabling a range of stereoselective transformations.

Asymmetric organocatalysis provides a robust platform for the enantioselective functionalization of allylic alcohols and their derivatives. While specific examples focusing exclusively on this compound are not extensively documented in dedicated studies, the established reactivity of similar substrates allows for the extrapolation of potential asymmetric methodologies. Chiral organocatalysts, such as proline and its derivatives, chiral amines, and phosphoric acids, can be employed to activate the substrate or the reacting partner, thereby controlling the stereochemical outcome of the reaction.

For instance, the hydroxyl group of this compound can be oxidized to the corresponding aldehyde, which can then participate in a variety of organocatalyzed alpha-functionalization reactions. Similarly, the double bond can be a target for asymmetric additions. The development of these methodologies is crucial for the synthesis of enantiomerically enriched compounds for various applications.

Table 1: Potential Asymmetric Organocatalyzed Reactions for this compound Derivatives

| Reaction Type | Catalyst Type | Substrate Derivative | Potential Product |

| Asymmetric Michael Addition | Chiral Amine | (E/Z)-4-(benzyloxy)but-2-enal | Chiral aldehyde with a new C-C bond |

| Asymmetric Aldol (B89426) Reaction | Proline | (E/Z)-4-(benzyloxy)but-2-enal | Chiral β-hydroxy aldehyde |

| Asymmetric Epoxidation | Chiral Ketone | This compound | Chiral epoxy alcohol |

This table presents potential reactions based on established organocatalytic methodologies for similar functional groups.

Tandem, or cascade, reactions offer a significant advantage in terms of efficiency and atom economy by combining multiple transformations in a single operational step without the isolation of intermediates. Organocatalysis is particularly well-suited for the design of such processes. A derivative of this compound, such as the corresponding aldehyde, could be a starting point for organocatalytic tandem reactions.

A hypothetical tandem process could involve an initial organocatalytic Michael addition to an α,β-unsaturated system, followed by an intramolecular aldol condensation, leading to the rapid construction of complex cyclic architectures with high stereocontrol. The design of such processes relies on the careful selection of the organocatalyst and reaction conditions to ensure the desired reaction sequence and stereochemical outcome.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The functional groups present in this compound make it a suitable substrate for various transition metal-catalyzed transformations.

Cross-coupling reactions are powerful methods for the formation of C-C bonds. The hydroxyl group of this compound can be converted into a suitable leaving group, such as a tosylate, mesylate, or phosphate, to enable its participation in cross-coupling reactions. Alternatively, the double bond can directly participate in reactions like the Heck reaction.

Heck Reaction: The double bond of this compound or its derivatives could react with an aryl or vinyl halide in the presence of a palladium catalyst to form a new C-C bond.

Suzuki Reaction: After conversion of the hydroxyl group to a halide or triflate, a Suzuki coupling with a boronic acid could introduce a new aryl, heteroaryl, or vinyl group.

Stille Reaction: Similarly, a Stille coupling with an organostannane reagent could be employed for C-C bond formation.

These reactions would provide access to a wide range of functionalized derivatives of the parent molecule.

Palladium catalysts are exceptionally versatile and widely used for the formation of both C-C and C-heteroatom bonds. Beyond the cross-coupling reactions mentioned above, palladium catalysis can be employed for other important transformations involving this compound.

For example, palladium-catalyzed allylic substitution reactions represent a powerful method for the functionalization of allylic alcohols. The hydroxyl group of this compound can be activated in situ or converted to a better leaving group, followed by nucleophilic attack to introduce a variety of carbon or heteroatom nucleophiles. This allows for the stereoselective formation of C-C, C-N, C-O, and C-S bonds.

Table 2: Representative Palladium-Catalyzed Reactions for this compound

| Reaction Name | Substrate Derivative | Reagent | Catalyst | Potential Product |

| Tsuji-Trost Allylic Alkylation | 4-benzyloxy-2-buten-1-yl acetate (B1210297) | Malonate ester | Pd(PPh₃)₄ | Allylic alkylation product |

| Buchwald-Hartwig Amination | 4-benzyloxy-2-buten-1-yl chloride | Aniline | Pd₂(dba)₃ / Ligand | N-allylated aniline |

| Heck Reaction | This compound | Aryl iodide | Pd(OAc)₂ / Ligand | Arylated butenol (B1619263) derivative |

This table illustrates potential applications of palladium catalysis based on the known reactivity of allylic substrates.

Mechanistic Elucidations of Key Transformations

The mechanisms of transition metal-catalyzed reactions are often complex, involving a series of elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling selectivity.

While specific mechanistic studies focused solely on this compound are scarce, the general mechanistic paradigms for reactions like the Heck, Suzuki, and palladium-catalyzed allylic alkylation are well-established. For instance, in a palladium-catalyzed allylic substitution, the reaction typically proceeds through the formation of a π-allylpalladium intermediate. The stereochemical outcome of the reaction is often determined by the nature of the nucleophile and the ligands on the palladium catalyst.

In the case of a related compound, 4-benzyloxy-1-butyne, a manganese-catalyzed silylmagnesiation reaction has been reported. oup.com This reaction proceeds via the formation of a vinylmanganese species, which can then be trapped by an electrophile. oup.com This suggests that transition metal-catalyzed transformations of unsaturated systems containing the 4-benzyloxybutyl scaffold proceed through well-defined organometallic intermediates, and the understanding of these intermediates is key to predicting and controlling the reaction outcomes.

Reaction Pathway Investigations

The synthetic utility of this compound as a versatile building block in organic synthesis is underscored by detailed investigations into its reaction pathways. A primary route to obtaining the cis-isomer involves the stereoselective partial hydrogenation of the corresponding alkyne, 4-benzyloxy-2-butyn-1-ol. This transformation is commonly achieved using a Lindlar catalyst, which is a poisoned palladium catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline). The catalyst's deactivation is crucial for preventing over-reduction to the saturated diol, thereby selectively yielding the cis-alkene. The reaction pathway is understood to involve the syn-addition of hydrogen across the alkyne triple bond on the catalyst surface, which accounts for the high stereoselectivity for the cis-isomer. The efficiency and selectivity of this pathway are highly dependent on reaction conditions such as solvent polarity and catalyst loading.

Another significant area of investigation involves the use of this compound as a prochiral precursor in asymmetric synthesis. The Sharpless asymmetric epoxidation is a cornerstone reaction in this context, converting the allylic alcohol into a chiral epoxide with high enantioselectivity. The reaction pathway involves the coordination of the allylic alcohol to a titanium tetraisopropoxide catalyst. In the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide, the oxygen atom is delivered to one face of the double bond, with the specific face being determined by the chirality of the DET used ((+)-DET or (-)-DET). This predictability allows for the synthesis of specific enantiomerically enriched epoxides, which are valuable intermediates for constructing complex chiral molecules.

Mechanistic studies have also explored palladium-catalyzed reactions. For instance, processes involving a trans-acetoxypalladation of a conjugated diene can lead to an intermediate (π-allyl)palladium complex. researchgate.net Subsequent nucleophilic attack by acetate on the allyl group can proceed via either a cis or trans pathway, influencing the stereochemistry of the final product. researchgate.net While not directly involving this compound as a starting material in the cited example, such investigations into related systems provide valuable mechanistic insights applicable to its derivatives. researchgate.net The benzyl (B1604629) ether in this compound serves as a protective group for one of the hydroxyl functions of the parent cis-2-butene-1,4-diol, allowing for selective transformations at the free alcohol or the double bond.

| Reaction Type | Precursor | Catalyst/Reagents | Key Mechanistic Feature | Product |

| Partial Hydrogenation | 4-Benzyloxy-2-butyn-1-ol | Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline), H₂ | Syn-addition of hydrogen on catalyst surface | cis-4-Benzyloxy-2-buten-1-ol (B3285716) |

| Asymmetric Epoxidation | cis-4-Benzyloxy-2-buten-1-ol | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Enantioselective oxygen transfer guided by chiral ligand | Chiral epoxy alcohol |

Kinetic and Thermodynamic Considerations

The study of kinetic and thermodynamic control is essential for understanding and optimizing reactions involving unsaturated systems like this compound. In many reactions, competing pathways can lead to different products: the kinetic product, which is formed fastest due to a lower activation energy, and the thermodynamic product, which is more stable and predominates when the reaction reaches equilibrium. wikipedia.orglibretexts.org Reaction conditions, particularly temperature, play a critical role in determining the product distribution. wikipedia.org

For allylic systems, such as those derived from this compound, electrophilic addition can proceed via different pathways. For example, in the analogous reaction of hydrogen bromide with 1,3-butadiene (B125203), protonation leads to a resonance-stabilized allylic cation. libretexts.org The subsequent attack by the bromide nucleophile can occur at two different positions. At low temperatures, the reaction is under kinetic control, favoring the product that results from the faster reaction pathway, which is often the 1,2-adduct. libretexts.orglibretexts.org This is because the activation energy for this pathway is lower. youtube.com At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. libretexts.org Under these conditions of thermodynamic control, the more stable product, typically the 1,4-adduct with a more substituted and thus more stable double bond, is the major product. libretexts.orglibretexts.org

While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided context, the principles derived from similar unsaturated alcohols are applicable. For instance, kinetic studies on the gas-phase reactions of chlorine atoms with 2-buten-1-ol have been conducted to determine reaction rate coefficients. researchgate.net Such studies are crucial for understanding the atmospheric chemistry and reactivity of these compounds. The relative stability of isomers (e.g., cis vs. trans) and reaction adducts is a key thermodynamic factor. In the case of this compound, the stability of the final products will influence the product ratio under thermodynamically controlled conditions, favoring the formation of the lowest energy isomer.

| Control Type | Reaction Conditions | Favored Product Characteristic | Rationale | Analogous Example |

| Kinetic Control | Low Temperature, Short Reaction Time | Forms fastest | Lower activation energy barrier youtube.com | 1,2-addition of HBr to 1,3-butadiene libretexts.org |

| Thermodynamic Control | High Temperature, Long Reaction Time | Most stable product | Reaction is reversible, reaches equilibrium wikipedia.org | 1,4-addition of HBr to 1,3-butadiene libretexts.org |

Future Directions in the Synthetic Chemistry of this compound

The future of synthetic chemistry involving this compound is poised for significant advancements, focusing on the development of novel catalytic systems, expanding its application in the synthesis of complex molecules, and designing more efficient and sustainable synthetic routes.

A key area for future research lies in the development of new and more efficient catalysts for the transformations of this compound. This includes creating novel catalysts for stereoselective reactions, such as asymmetric hydrogenation or dihydroxylation, that could provide alternative or more efficient pathways to chiral building blocks compared to the established Sharpless epoxidation. The exploration of enzymatic and chemoenzymatic methods could also offer highly selective and environmentally benign synthetic routes.

The role of this compound as a versatile intermediate in target-oriented synthesis is expected to expand. Its bifunctional nature (an alcohol and a protected alcohol flanking a double bond) makes it an ideal starting material for the synthesis of natural products and pharmacologically active compounds. Future work will likely see its incorporation into increasingly complex molecular architectures, leveraging the distinct reactivity of its functional groups. For example, derivatives of similar butynol (B8639501) compounds, such as 4-(benzyloxy)-1-phenylbut-2-yn-1-ol, have been investigated as inhibitors of enzymes like 5-lipoxygenase, suggesting potential therapeutic applications for related structures derived from this compound. researchgate.netnih.gov

常见问题

Q. What are the standard synthetic routes for 4-Benzyloxy-2-buten-1-ol, and how can purity be optimized?

Methodological Answer: A common approach involves benzyl ether protection of 2-buten-1-ol using benzyl bromide (BnBr) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF). The reaction is typically monitored by TLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity optimization may require recrystallization from non-polar solvents like hexane or toluene. Analytical validation by ¹H/¹³C NMR and GC-MS is essential to confirm structural integrity and purity thresholds (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the benzyloxy group (δ ~4.5 ppm for –OCH₂Ph) and butenol backbone (δ 5.5–6.5 ppm for alkene protons).

- IR Spectroscopy: Peaks at ~3400 cm⁻¹ (–OH stretch, if unreacted) and 1100 cm⁻¹ (C–O–C ether stretch).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 178 (C₁₁H₁₄O₂) with fragmentation patterns for the benzyl group (m/z 91).

Advanced options include X-ray crystallography for absolute stereochemical confirmation, though this requires high-purity crystalline samples .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants like molecular sieves or silica gel should be added to prevent moisture absorption. Avoid prolonged exposure to light or heat, which may induce decomposition or polymerization .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?

Methodological Answer: Regioselectivity in functionalization (e.g., epoxidation or hydroxylation) can be controlled using steric or electronic directing groups. For example:

- Epoxidation: Use mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C to target the less substituted alkene.

- Catalytic Asymmetric Synthesis: Chiral catalysts like Jacobsen’s Mn(salen) complex for epoxide formation.

Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Discrepancies in yields often arise from variations in:

- Catalyst Loading: Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity).

- Purification Efficiency: Compare flash chromatography vs. preparative HPLC for polar byproducts.

- Moisture Sensitivity: Use Schlenk-line techniques for moisture-sensitive intermediates.

Systematic replication studies with controlled parameters (e.g., anhydrous conditions, inert atmosphere) are critical .

Q. How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

- Antimicrobial Assays: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity Screening: MTT assay on human cell lines (e.g., HEK293, HepG2) with dose-response curves (IC₅₀).

- Mechanistic Studies: ROS detection via DCFH-DA fluorescence or apoptosis markers (Annexin V/PI).

Ensure negative controls (DMSO vehicle) and triplicate replicates to validate reproducibility .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software to model transition states and activation energies (e.g., for hydrogenolysis or oxidation).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Docking Studies: AutoDock Vina for assessing binding affinity to biological targets (e.g., enzyme active sites).

Validate predictions with experimental kinetic studies (e.g., rate constants via UV-Vis spectroscopy) .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for reactions involving volatile intermediates.

- Spill Management: Absorb with inert material (vermiculite) and neutralize with 10% aqueous NaOH.

- First Aid: Flush skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. How can degradation products of this compound be identified and mitigated?

Methodological Answer:

- LC-MS/MS: Monitor accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative byproducts.

- Stabilizers: Add antioxidants (BHT) or chelating agents (EDTA) to formulations.

- Packaging: Use amber vials with PTFE-lined caps to limit light/oxygen exposure .

Data and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed Protocols: Report exact molar ratios, solvent grades, and equipment settings (e.g., NMR frequency).

- Open Data: Share raw spectra/chromatograms via repositories like Zenodo or Figshare.

- Collaborative Validation: Cross-validate results with independent labs using blinded samples.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。